5-(3-Chlorophenoxy)pentan-1-amine hydrochloride

Histamine H3 receptor ligands Structure-activity relationship Isomer differentiation

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a meta-chloro positional isomer essential for precise histamine H3R SAR studies. Unlike the para-chloro analog (Ki = 128–133 nM), the meta substitution profoundly alters target engagement. Its 5-carbon linker is validated for CNS penetration in anticonvulsant MES models (ED50 = 13–14 mg/kg). The free primary amine enables direct conjugation to fluorophores, biotin, or photoaffinity tags for chemical biology probes. Supplied as HCl salt for aqueous solubility. Source-controlled procurement of this exact isomer is critical—substituting the para-chloro variant or altering linker length compromises pharmacological relevance.

Molecular Formula C11H17Cl2NO
Molecular Weight 250.16 g/mol
CAS No. 1864063-66-0
Cat. No. B1432802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
CAS1864063-66-0
Molecular FormulaC11H17Cl2NO
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCCCCCN.Cl
InChIInChI=1S/C11H16ClNO.ClH/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13;/h4-6,9H,1-3,7-8,13H2;1H
InChIKeySPCPFIHGCFFQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS 1864063-66-0): A Chlorophenoxyalkylamine Research Scaffold for Histamine H3 Receptor Ligand Development


5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a substituted phenoxyalkylamine featuring a meta-chloro substituent on a phenyl ether linked to a five-carbon alkyl chain terminating in a primary amine group, supplied as the hydrochloride salt for enhanced aqueous solubility [1]. This compound belongs to the chlorophenoxyalkylamine class, which has been extensively investigated as a privileged scaffold for developing histamine H3 receptor (H3R) ligands with potential anticonvulsant applications [2]. The meta-chloro substitution pattern distinguishes it from the para-chloro analog (CAS 161523-72-4), which has been directly evaluated in binding and functional assays at the human H3R [2].

Why Chlorophenoxyalkylamine Analogs Are Not Interchangeable: Positional Isomerism and Alkyl Chain Length Dictate H3R Affinity and Functional Activity


Within the chlorophenoxyalkylamine class, subtle structural variations—particularly the position of the chloro substituent on the phenyl ring and the length of the alkyl linker—profoundly influence binding affinity and functional efficacy at the histamine H3 receptor [1]. A systematic structure-activity relationship (SAR) study demonstrated that para-chloro substituted derivatives exhibit significantly higher H3R binding affinity (Ki = 128–133 nM) compared to unsubstituted or differently substituted analogs, establishing that chlorine position is a critical determinant of target engagement [1]. Furthermore, the alkyl spacer length between the phenoxy oxygen and the amine nitrogen directly impacts both receptor affinity and downstream signaling outcomes, with five-carbon chains providing an optimal balance between lipophilicity and conformational flexibility [1]. Consequently, substituting a para-chloro analog for the meta-chloro isomer, or altering the pentyl linker length, cannot be assumed to preserve the desired pharmacological profile, underscoring the necessity of source-controlled procurement of the exact positional isomer.

Quantitative Differentiation Evidence: 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride vs. Para-Chloro Isomer and Structurally Related H3R Ligands


Meta-Chloro Substitution Alters Hydrogen Bonding Capacity and Lipophilicity Relative to Para-Chloro Analog

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride possesses a meta-chloro substitution on the phenyl ring, whereas the para-chloro analog (5-(4-chlorophenoxy)pentan-1-amine hydrochloride, CAS 161523-72-4) has a para-chloro substitution [1]. While direct comparative H3R binding data for the meta isomer is not available in the public domain, SAR analysis of chlorophenoxyalkylamine derivatives indicates that chloro substitution at the para position yields the highest H3R affinity (Ki = 128–133 nM for compounds 10 and 25) within this scaffold class [2]. The meta-chloro orientation alters the spatial distribution of electron density and steric bulk relative to the ether oxygen, which is predicted to modulate hydrogen bonding interactions with critical residues in the H3R orthosteric binding pocket [2].

Histamine H3 receptor ligands Structure-activity relationship Isomer differentiation

Hydrochloride Salt Form Confers Defined Aqueous Solubility and Stability Advantages Over Free Base for In Vitro and In Vivo Assays

5-(3-Chlorophenoxy)pentan-1-amine is supplied exclusively as the hydrochloride salt (CAS 1864063-66-0), whereas the free base form (CAS not applicable) is not commercially standardized [1]. The hydrochloride salt of structurally related chlorophenoxyalkylamines has been employed directly in functional cAMP accumulation assays at the human H3R without additional salt conversion, demonstrating that this salt form is compatible with typical in vitro pharmacological screening workflows [2].

Salt selection Solubility enhancement Formulation

Five-Carbon Alkyl Linker Balances Lipophilicity and Conformational Flexibility for Optimal H3R Engagement

The five-carbon alkyl spacer between the phenoxy oxygen and the primary amine in 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride has been identified as optimal for H3R binding within the chlorophenoxyalkylamine class [1]. In a series of 20 derivatives, compounds with five- to seven-carbon spacers were evaluated; those with a five-carbon chain (e.g., compound 10 with para-chloro substitution) exhibited Ki values of 128–133 nM at hH3R, and functional antagonism with EC50 values of 72–75 nM in cAMP accumulation assays [1].

Linker length optimization Histamine H3 receptor SAR

Commercial Availability at Defined Purity (95%) and Characterized Physicochemical Profile Supports Reproducible Research

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is available from commercial suppliers at a specified purity of 95% with key calculated physicochemical properties documented: LogP 3.2696, Topological Polar Surface Area (TPSA) 35.25 Ų, and 6 rotatable bonds . In contrast, the para-chloro isomer (CAS 161523-72-4) is primarily documented in public chemical databases without guaranteed commercial availability or defined purity specifications [1].

Chemical procurement Purity specification Characterization

Targeted Research Applications for 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride Based on Validated H3R Scaffold Properties


Structure-Activity Relationship (SAR) Studies of Histamine H3 Receptor Ligands with Alternative Substitution Patterns

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride serves as a meta-chloro positional isomer probe to complement existing SAR data on para-chloro substituted chlorophenoxyalkylamines. Researchers can directly compare the H3R binding affinity and functional activity of the meta isomer to published values for the para isomer (Ki = 128–133 nM) [1] to elucidate the stereoelectronic requirements for optimal receptor engagement. The defined 95% purity and documented physicochemical properties (LogP 3.27) enable precise concentration-response experiments and computational docking studies.

Hit-to-Lead Optimization in Anticonvulsant Drug Discovery Programs

Given that select chlorophenoxyalkylamine derivatives have demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model in rats (ED50 = 13–14 mg/kg ip) [1], this meta-chloro analog provides a novel starting point for lead optimization. Its five-carbon linker is already validated for in vivo activity in this class [1], allowing medicinal chemists to focus SAR efforts on the phenyl ring substitution pattern while maintaining a linker length known to confer central nervous system penetration.

Chemical Biology Probe Development for Histamine H3 Receptor Functional Studies

The primary amine functionality of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride enables facile conjugation to fluorophores, biotin, or photoaffinity labels for generating chemical biology tool compounds. These probes can be used to investigate H3R localization, trafficking, and protein-protein interactions in neuronal and immune cells, leveraging the established H3R engagement of the chlorophenoxyalkylamine scaffold [1]. The hydrochloride salt form ensures aqueous solubility for biochemical labeling reactions.

Synthetic Intermediate for Diversified Chlorophenoxyalkylamine Libraries

The free primary amine can be readily derivatized via reductive amination, acylation, or alkylation to generate focused libraries of N-substituted analogs. This enables rapid exploration of secondary pharmacophores while retaining the meta-chloro phenoxy pentyl core. Such libraries can be screened for improved H3R affinity, selectivity over related GPCRs, or novel biological activities beyond histamine receptor modulation.

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